3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
The compound 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a fused heterocyclic molecule featuring a triazolothiadiazine core. This scaffold is characterized by a 1,2,4-triazole ring fused to a 1,3,4-thiadiazine ring. The substituents at positions 3 and 6—4-chlorobenzyl (aromatic chloroalkyl group) and 3-nitrophenyl (electron-withdrawing nitro group)—play critical roles in modulating its physicochemical and biological properties.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c18-13-6-4-11(5-7-13)8-16-19-20-17-22(16)21-15(10-26-17)12-2-1-3-14(9-12)23(24)25/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDMYASPOUODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
The target compound is synthesized through a three-step protocol (Scheme 1):
Step 1: Synthesis of 4-Amino-5-(4-Chlorobenzyl)-4H-1,2,4-Triazole-3-Thiol (Intermediate A)
- Reagents : 4-Chlorobenzyl hydrazide, carbon disulfide, potassium hydroxide, hydrazine hydrate.
- Procedure :
Step 2: Reaction with 3-Nitrophenacyl Bromide
- Reagents : Intermediate A, 3-nitrophenacyl bromide, triethylamine, ethanol.
- Procedure :
Step 3: Purification
Optimization and Alternative Methods
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.
Spectroscopic Characterization
Key Spectral Data
Mechanistic Insights
The reaction proceeds via:
- Thiolate formation : Deprotonation of the triazole-thiol by triethylamine.
- Nucleophilic attack : Thiolate attacks the α-carbon of 3-nitrophenacyl bromide, forming a thioether intermediate.
- Cyclization : Intramolecular dehydration yields the fused triazolothiadiazine core.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines, thiols.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction of Nitro Group: 3-(4-chlorobenzyl)-6-(3-aminophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.
Substitution of Chlorine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of the triazolo-thiadiazine structure exhibit significant antimicrobial properties. The compound has shown efficacy against various bacteria and fungi. For instance:
- Antibacterial Activity : Research highlights that certain derivatives have demonstrated potent activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal Activity : Compounds within this class have been tested against yeasts like Candida albicans, showing promising results in inhibiting growth .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. The findings suggest that it may serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This positions the compound as a candidate for developing new anti-inflammatory drugs .
Analgesic Effects
Studies have reported that certain derivatives possess analgesic properties comparable to established pain relief medications. The mechanism of action is believed to involve modulation of pain pathways, making these compounds valuable in pain management therapies .
Anticancer Potential
The anticancer activity of triazolo-thiadiazine derivatives has garnered attention in recent research. Compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. Preliminary results indicate that these compounds may target specific cancer pathways effectively .
Phosphodiesterase-4 Inhibitor Activity
Some derivatives have been identified as phosphodiesterase-4 inhibitors, which are important in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Their ability to modulate cyclic nucleotide levels suggests potential therapeutic applications in respiratory conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and prevent their proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Anticancer Activity
The C-6 position of the triazolothiadiazine nucleus is pivotal for anticancer activity. For example:
- Compound 113h (6-(p-chlorophenyl)-3-(aryl/hetarylbenzylidene)hydrazineyl-triazolo[3,4-b]thiadiazine) demonstrated a mean growth inhibition of 45.44% across NCI-60 cancer cell lines, attributed to the electron-withdrawing chloro group enhancing cellular uptake .
- Compound 6f (6-(3-nitro-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-triazolo[3,4-b]thiadiazine) exhibited potent tubulin inhibition, with the nitro group contributing to π-π stacking interactions in the tubulin binding pocket .
Antibacterial and Antifungal Activity
Substituents at C-3 influence antimicrobial potency:
- Compound 128d (3-(4-methylsulfonylbenzyl)-6-aryl-triazolo[3,4-b]thiadiazine) showed an MIC of 3.125 mg/mL against E. coli due to the sulfonyl group’s polar interactions with bacterial membranes .
- Compound 5d (3-ethyl-6-methyl-7-(4-nitrophenylhydrazono)-triazolo[3,4-b]thiadiazine) displayed broad-spectrum antifungal activity (MIC = 1.56–3.125 mg/mL) via nitro group-mediated redox disruption .
The 4-chlorobenzyl group in the target compound may enhance lipophilicity, improving membrane penetration compared to sulfonyl or ethyl substituents.
Selectivity in Enzyme Inhibition
For phosphodiesterase-4 (PDE4) inhibitors:
- Compound 10 (6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-triazolo[3,4-b]thiadiazine) achieved >100-fold selectivity for PDE4 isoforms over other PDEs, driven by methoxy and tetrahydrofuran groups optimizing binding pocket interactions .
The 3-nitrophenyl group in the target compound could similarly enhance selectivity for enzymes with aromatic-rich active sites, though its steric bulk may reduce affinity compared to smaller substituents.
Data Tables for Comparative Analysis
Table 1: Anticancer Activity of Triazolothiadiazine Derivatives
Table 2: Antimicrobial Activity
Mechanistic and Structural Insights
- Electron-Withdrawing Groups : The 3-nitro group at C-6 enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., tubulin’s β-subunit cysteine residues) .
- Lipophilic Substituents : The 4-chlorobenzyl group increases logP values, improving blood-brain barrier penetration compared to polar analogs like 128d .
Biological Activity
The compound 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a unique structure that combines triazole and thiadiazine rings, which are known to enhance biological activity. The presence of a chlorobenzyl group and a nitrophenyl group contributes to its chemical reactivity and potential medicinal properties.
Antimicrobial Activity
Research has shown that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antimicrobial properties. For instance:
- Compounds within this class have demonstrated antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 3.125 μg/mL to 100 μg/mL depending on the specific derivative tested .
- A study indicated that certain triazolo-thiadiazole derivatives possess high activity against both drug-sensitive and drug-resistant Gram-positive bacteria .
Anticancer Activity
The anticancer potential of triazolo-thiadiazine derivatives has been explored in various studies:
- Compounds from this class have shown promising results in inhibiting cancer cell proliferation. For example, one study reported IC50 values as low as 1.61 µg/mL for certain derivatives against cancer cell lines .
- The SAR analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .
Other Pharmacological Activities
In addition to antibacterial and anticancer properties, triazolo-thiadiazines have been investigated for:
- Antifungal activity by inhibiting cytochrome P450-dependent enzymes .
- Antiviral effects against certain viral pathogens .
- Anti-inflammatory and analgesic properties have also been noted in some derivatives .
Study 1: Antimicrobial Screening
A comprehensive screening of various triazolo[3,4-b][1,3,4]thiadiazole compounds revealed that several exhibited potent antibacterial activity. For instance:
Study 2: Anticancer Evaluation
In vitro studies have demonstrated that specific derivatives can significantly inhibit the growth of cancer cells:
- A derivative with a thiazole ring showed an IC50 value near that of standard chemotherapy agents like doxorubicin .
Data Summary Table
| Activity Type | Compound Example | MIC/IC50 Value | Pathogen/Cancer Type |
|---|---|---|---|
| Antibacterial | Compound 39c | 3.125 μg/mL | E. coli |
| Anticancer | Compound Example | 1.61 µg/mL | Various cancer cell lines |
| Antifungal | Various | N/A | Various fungal strains |
| Anti-inflammatory | Various | N/A | Inflammatory models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-triazolo-thiadiazine, and how are intermediates validated?
- Methodological Answer : The compound is synthesized via cyclocondensation of 4-amino-3-mercaptotriazole derivatives with appropriately substituted aldehydes or propargyl aldehydes. For example, Khramchikhini et al. used 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal under reflux in ethanol, followed by purification via column chromatography (yields: 70–85%) . Intermediate validation involves and IR spectroscopy to confirm hydrazone formation and cyclization.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- Spectroscopy : , , and IR identify functional groups (e.g., C=N stretching at 1596–1620 cm) .
- X-ray crystallography : Single-crystal studies reveal triclinic (space group ) or monoclinic systems (e.g., ) with hydrogen bonding influencing supramolecular packing .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Agar diffusion (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assay (IC determination in cancer cell lines, e.g., HepG2) .
- Enzyme inhibition : Kinase or protease inhibition assays (IC < 10 µM in some triazolo-thiadiazines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and minimize by-products?
- Methodological Answer :
- Catalysis : Triethylamine (5 mol%) accelerates cyclization in DMF at 80°C, reducing reaction time from 12 h to 4 h .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
- By-product analysis : LC-MS identifies hydrazone intermediates; quenching with ice-water precipitates pure product .
Q. How do steric and electronic effects of substituents (e.g., 4-chlorobenzyl vs. 3-nitrophenyl) influence biological activity?
- Methodological Answer :
- Steric effects : Bulkier 4-chlorobenzyl groups reduce binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition drops by 40% compared to methyl substituents) .
- Electronic effects : The electron-withdrawing nitro group enhances electrophilicity, improving IC values in kinase assays (e.g., 2.3 µM vs. 8.7 µM for non-nitrated analogs) .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking studies : AutoDock Vina models interactions with EGFR (binding energy: −9.2 kcal/mol) .
- DFT calculations : HOMO-LUMO gaps (4.1 eV) correlate with redox activity in electrochemical assays .
- MD simulations : 100-ns trajectories assess stability in lipid bilayers for membrane permeability predictions .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Meta-analysis : Compare IC values under standardized conditions (e.g., pH 7.4, 37°C) .
- Assay validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
- Dose-response curves : Fit data to Hill slopes to identify outliers in potency measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
